7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzophenone and 4-nitrobenzoyl chloride.
Acylation: The 2-amino-5-bromobenzophenone undergoes acylation with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization to form the benzodiazepine ring system. This step is typically carried out under acidic conditions using a catalyst such as hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) solvent.
Oxidation: Potassium permanganate, acetone solvent.
Major Products
Reduction: 7-Amino-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Substitution: Various substituted benzodiazepine derivatives.
Oxidation: Oxidized benzodiazepine derivatives.
Scientific Research Applications
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets such as GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. The molecular targets and pathways involved include the GABA-A receptor subunits and the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its sedative and muscle relaxant effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Bromo-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the bromine and nitro functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. These functional groups can also serve as sites for further chemical modifications, potentially leading to the development of new derivatives with enhanced therapeutic effects.
Properties
CAS No. |
65247-16-7 |
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Molecular Formula |
C15H10BrN3O3 |
Molecular Weight |
360.16 g/mol |
IUPAC Name |
7-bromo-5-(4-nitrophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrN3O3/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(5-2-9)19(21)22/h1-7H,8H2,(H,18,20) |
InChI Key |
LOMCNWXZYSKSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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